
Adibendan
概要
説明
アディベンダンは、環状アデノシン一リン酸(cAMP)の細胞内レベルの調節に関与する酵素のクラスであるホスホジエステラーゼ3(PDE3)の選択的阻害剤です。 心拍出量と血管拡張に対する潜在的な効果について研究されています 。 アディベンダンは心臓強壮作用で知られており、心臓血管研究において注目すべき化合物となっています .
準備方法
化学反応の分析
アディベンダンは、次のようないくつかの種類の化学反応を受けます。
酸化: アディベンダンは特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は、一般的な還元剤を使用して還元できます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
アディベンダンは、次のような幅広い科学研究への応用があります。
化学: PDE3阻害剤とそのcAMPレベルへの影響に関する研究におけるモデル化合物として使用されます。
生物学: 細胞内シグナル伝達経路の調節における役割について調査されています。
医学: 特に心不全などの心臓血管疾患の治療における潜在的な治療効果について研究されています。
科学的研究の応用
Adibendan is a phosphodiesterase 3 (PDE3) inhibitor that has been investigated for various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . PDE3 enzymes regulate intracellular levels of cyclic adenosine monophosphate (cAMP), and this compound's selective inhibition of PDE3 has made it a valuable tool in studying cardiovascular function and related biochemical pathways.
Scientific Research Applications
- Chemistry this compound serves as a model compound in studies focusing on PDE3 inhibitors and their effects on cAMP levels.
- Biology It is used to study the modulation of intracellular signaling pathways.
- Medicine this compound has been explored for potential therapeutic applications in treating cardiovascular diseases, especially heart failure, due to its positive inotropic effects, which increase the force of heart contractions. Studies in dogs have shown that this compound can improve heart output and dilate blood vessels . In conscious dogs, this compound administration resulted in cardiovascular changes similar to those induced by dobutamine, increasing left ventricular dP/dt60, stroke volume, and cardiac output without altering mean arterial pressure and heart rate .
- Industry This compound is utilized in the development of new cardiotonic agents and other pharmaceutical applications.
Biochemical Analysis
This compound interacts with enzymes, proteins, and other biomolecules, selectively inhibiting phosphodiesterase III (PDE III) activity in a concentration-dependent manner.
Temporal Effects
Studies in laboratory settings have shown that this compound exerts a concentration-dependent positive inotropic effect in papillary muscles.
Dosage Effects in Animal Models
In guinea-pig hearts, this compound has demonstrated a positive inotropic effect, with varying effects observed at different dosages in animal models.
Chemical Reactions
作用機序
アディベンダンは、主にPDE3を阻害することで効果を発揮し、細胞内cAMPレベルの増加につながります。これは、心臓筋細胞の収縮力を強化し、血管拡張を促進します。 この化合物は、IC50が2.0μMでPDE3活性を選択的に阻害しますが、PDE1およびPDE2に対する効果は著しく弱いです 。 アディベンダンの正の変力効果は、部分的にはcAMPによって媒介されており、収縮タンパク質のカルシウムに対する感受性を高める可能性もあります .
類似の化合物との比較
アディベンダンは、ミルリノンやピモベンダンなどの他のPDE3阻害剤としばしば比較されます。 3つの化合物はすべて同様の作用機序を共有していますが、アディベンダンはPDE3に対する高い効力と選択性で注目されています 。 他の類似の化合物には、サテリノンやエノキシモンなどがあり、これらもPDE3を阻害しますが、薬物動態プロファイルや臨床応用が異なる場合があります .
類似化合物との比較
Adibendan is often compared with other PDE3 inhibitors such as milrinone and pimobendan. While all three compounds share similar mechanisms of action, this compound is noted for its higher potency and selectivity for PDE3 . Other similar compounds include saterinone and enoximone, which also inhibit PDE3 but may have different pharmacokinetic profiles and clinical applications .
生物活性
Adibendan is a benzimidazole derivative primarily studied for its cardiotonic properties and its role as a selective phosphodiesterase III (PDE III) inhibitor. This compound has been investigated for its effects on cardiac function, particularly in the context of heart failure and pulmonary arterial hypertension (PAH). Below, we explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of phosphodiesterase III (PDE III), which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac tissues. This mechanism enhances myocardial contractility, resulting in a positive inotropic effect. Research indicates that this compound selectively inhibits PDE III with an IC50 value of approximately 2.0 µmol/L, while demonstrating significantly less effect on PDE I and II .
Key Findings on Mechanism:
- Positive Inotropic Effect : this compound has been shown to produce a concentration-dependent increase in the force of contraction in guinea pig hearts, with an effective concentration (EC50) of 1.3 µmol/L .
- Chronotropic Effects : The compound exhibits only slight positive chronotropic effects, achieving up to 113% of pre-drug beating frequencies, compared to milrinone, which can increase heart rates significantly .
- Inhibition Profile : this compound did not affect adenylate cyclase activity, ruling out stimulation of cAMP synthesis as a mechanism; rather, it enhances cAMP levels by inhibiting its breakdown via PDE III .
Pharmacological Effects
This compound's pharmacological profile extends beyond simple inotropic effects. It has been evaluated in various studies for its efficacy in treating conditions like heart failure and PAH.
Cardiovascular Effects
- Comparative Studies : In studies comparing this compound with dobutamine and sodium nitroprusside, it was found that this compound induced cardiovascular changes similar to those produced by dobutamine but with distinct hemodynamic profiles .
- Pulmonary Arterial Hypertension : In experimental models of PAH, this compound demonstrated significant improvements in right ventricular function and pulmonary artery pressure when administered alone or in combination with other therapies like sildenafil and pimobendan .
Case Studies
A review of clinical applications highlights the potential benefits and limitations of this compound:
- Heart Failure Management : A study involving guinea pig models showed that this compound effectively improved cardiac output without significantly increasing heart rate, making it a candidate for treating heart failure where increased heart rate could be detrimental.
- Combination Therapies : Research indicated that combining this compound with other agents like sildenafil could enhance therapeutic outcomes in PAH patients by improving both systolic and diastolic functions .
Data Summary
The following table summarizes key pharmacological parameters and effects associated with this compound:
Parameter | Value/Effect |
---|---|
Selectivity for PDE III | IC50 = 2.0 µmol/L |
Positive Inotropic Effect | EC50 = 1.3 µmol/L |
Chronotropic Effect | Up to 113% of baseline |
Comparison with Dobutamine | Similar cardiovascular changes |
Efficacy in PAH | Improved RV function and pulmonary pressures |
特性
IUPAC Name |
7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQBBHUNDMTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143358 | |
Record name | Adibendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100510-33-6 | |
Record name | Adibendan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100510-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adibendan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adibendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADIBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。